REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][SH:3].[CH2:6](O)[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]>>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:4])[CH2:2][SH:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
resin 50W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a nitrogen atmosphere maintained
|
Type
|
TEMPERATURE
|
Details
|
The mixture was thereafter heated
|
Type
|
DISTILLATION
|
Details
|
the byproduct, water, was distilled over as an azeotrope with hexanol at 95° C.
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
ADDITION
|
Details
|
A 10 ml excess of hexanol was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
an 89% yield was obtained
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
without increasing the temperature
|
Type
|
WAIT
|
Details
|
After an additional hour
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CS)(=O)OCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |